3-(2,5-dimethylphenyl)-1H-quinazoline-2,4-dione is a member of the quinazoline family, which is known for its diverse biological activities and potential therapeutic applications. This compound features a quinazoline backbone substituted with a 2,5-dimethylphenyl group at the 3-position. Quinazolines are heterocyclic compounds containing two nitrogen atoms in their structure, and they have garnered interest in medicinal chemistry due to their roles as inhibitors in various biological pathways.
The compound can be synthesized through multiple synthetic routes involving common organic reagents. It is not typically available commercially but can be derived from simpler precursors like anthranilic acid or other quinazoline derivatives through specific chemical reactions.
3-(2,5-dimethylphenyl)-1H-quinazoline-2,4-dione is classified as a quinazoline derivative and falls under the category of heterocyclic compounds. Its chemical structure includes both carbon and nitrogen atoms arranged in a specific cyclic formation, which contributes to its reactivity and biological properties.
The synthesis of 3-(2,5-dimethylphenyl)-1H-quinazoline-2,4-dione typically involves several steps:
For example, one synthetic route described involves refluxing a mixture of 2,2′-(2,4-dioxoquinazoline-1,3(2H,4H)-diyl)diacetohydrazide with phenyl isocyanate to yield substituted derivatives of quinazoline-2,4-dione .
The molecular formula for 3-(2,5-dimethylphenyl)-1H-quinazoline-2,4-dione is , indicating it contains 16 carbon atoms, 14 hydrogen atoms, two nitrogen atoms, and two oxygen atoms.
Key structural data includes:
The compound's structure can be visualized using computational chemistry software or through crystallography techniques to confirm the spatial arrangement of atoms.
3-(2,5-dimethylphenyl)-1H-quinazoline-2,4-dione can participate in various chemical reactions:
For instance, the reaction of quinazoline derivatives with phenyl isothiocyanate under reflux conditions has been documented to yield dithiosemicarbazide derivatives .
The mechanism of action for compounds like 3-(2,5-dimethylphenyl)-1H-quinazoline-2,4-dione often involves interaction with biological targets such as enzymes or receptors.
Research indicates that quinazoline derivatives can inhibit bacterial gyrase and DNA topoisomerase IV, which are critical enzymes for bacterial DNA replication and transcription . This inhibition may lead to antimicrobial effects by preventing bacterial growth and replication.
Relevant analyses such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are commonly employed to characterize these properties .
3-(2,5-dimethylphenyl)-1H-quinazoline-2,4-dione has potential applications in:
Research continues into optimizing its structure for enhanced efficacy and reduced side effects in therapeutic applications .
The medicinal significance of quinazoline derivatives spans several decades, with early discoveries paving the way for contemporary drug development. Historically, quinazoline-based compounds emerged as clinically validated pharmacophores with the introduction of prazosin (Minipress®) in the 1970s as an antihypertensive agent targeting α1-adrenergic receptors [1]. This breakthrough demonstrated the therapeutic viability of the quinazoline scaffold and stimulated extensive exploration of structural analogs. Subsequent developments yielded doxazosin (Cardenalin®) for hypertension and benign prostatic hyperplasia, bunazosin (Detantol®) for glaucoma, and belaperidone as an antipsychotic agent [1] [8]. The late 20th century witnessed expansion into anticancer applications with compounds like FK 366 (Zenarestat®) emerging as investigational agents [1]. This historical progression underscores the scaffold's adaptability, with structural modifications at the N1, N3, and C6 positions enabling targeted biological activities against an expanding array of therapeutic targets including bacterial gyrase/topoisomerase IV inhibitors, human tumor cell line inhibitors, and neuroprotective agents [1] [6].
Position-specific substitution on the quinazoline-2,4-dione scaffold profoundly influences pharmacological activity and target selectivity. The N3-position, in particular, serves as a critical modification site that modulates biological interactions:
The strategic incorporation of specific functional groups at N3 has yielded compounds with enhanced antimicrobial, antiviral, and enzyme inhibitory activities compared to the unsubstituted parent scaffold [1] [6].
The 3-(2,5-dimethylphenyl)quinazoline-2,4(1H,3H)-dione derivative represents a strategically optimized structure designed to leverage both steric and electronic properties for enhanced bioactivity. The 2,5-dimethylphenyl group at N3 provides three critical advantages for targeted biological activity:
Table 1: Physicochemical Profile of 3-(2,5-Dimethylphenyl)-1H-quinazoline-2,4-dione
| Property | Value | Significance |
|---|---|---|
| Molecular Formula | C₁₆H₁₄N₂O₂ | Consistent with drug-like small molecules |
| Molecular Weight | 266.29 g/mol | Optimal for oral bioavailability (<500 Da) |
| SMILES | O=C(N1C2=CC=C(C)C=C2C)NC3=C(C=CC=C3)C1=O | Encodes structural features and atom connectivity |
| logP (Predicted) | ~3.2 | Balanced lipophilicity for membrane permeability |
| Hydrogen Bond Acceptors | 4 | Facilitates target interactions |
| Hydrogen Bond Donors | 1 | Enables specific binding interactions |
| Rotatable Bonds | 2 | Limited flexibility may enhance target selectivity |
The strategic combination of steric, electronic, and pharmacokinetic advantages establishes 3-(2,5-dimethylphenyl)-1H-quinazoline-2,4-dione as a promising candidate for further investigation, particularly against infectious disease targets [2] [6] [10].
CAS No.: 13836-70-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 108890-18-2
CAS No.: 371971-10-7